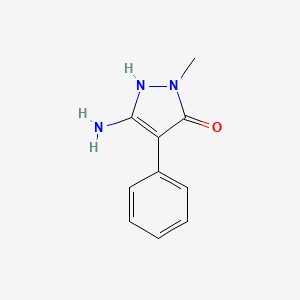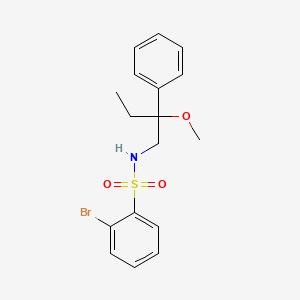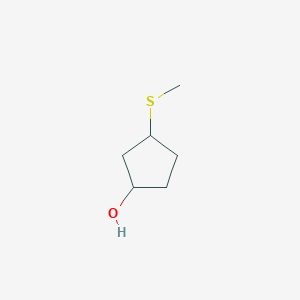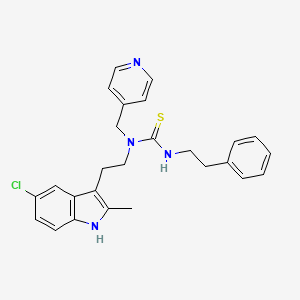![molecular formula C23H22N2O5 B2586680 2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチル CAS No. 384360-91-2](/img/structure/B2586680.png)
2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
クマリン誘導体の抗腫瘍の可能性は、精力的な研究の対象となってきました。2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチルは、このカテゴリーに分類されます。研究者は、悪性黒色腫、白血病、腎細胞癌、前立腺癌、乳癌など、さまざまな癌タイプに対するその細胞毒性効果を調査してきました。 この化合物のユニークな構造は、その抗腫瘍特性に貢献する可能性があります .
第3世代太陽電池
キノリン系化合物は、有機太陽電池分野で注目を集めています。研究者は、キノリンを電子不足πリンカーとして使用して、有機色素を合成してきました。これらのプッシュプル共役色素は、第3世代太陽電池で有望な性能を示しています。 2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチルは、太陽電池効率の向上に貢献する可能性があります .
抗菌特性
キノリン誘導体の抗菌の可能性を探求することは、感染症との闘いにおいて重要です。この化合物に関する具体的な研究は限られていますが、関連するキノリンは、B. subtilis、E. coli、P. vulgaris、S. aureusなどの細菌に対して阻害効果を示しています。 さらなる調査によって、その正確な抗菌メカニズムを明らかにできる可能性があります .
生物活性と創薬
キノリン系分子は、しばしば多様な生物活性を示します。研究者は、4~7員環のヘテロ環を持つ誘導体を合成しており、その一部はユニークな特性を持っています。 2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチルは、新規医薬品または生物活性化合物の設計のための足場として役立つ可能性があります .
材料科学と結晶工学
この化合物の結晶構造を理解することは、材料科学にとって不可欠です。研究者は、その単斜晶系結晶構造を決定し、その充填配列と分子間相互作用についての洞察を提供しています。 このような知識は、機能性材料の設計と特性の最適化に役立ちます .
合成化学と反応機構
研究者は、この化合物を含むキノリン誘導体を調製するための合成経路を調査してきました。その反応性、環化経路、反応中間体の調査は、有機化学の理解に貢献します。 方法論的な進歩は、効率的な合成とさまざまな分野での応用につながる可能性があります .
要約すると、2-アミノ-4-(4-メトキシフェニル)-7-メチル-5-オキソ-5,6-ジヒドロ-4H-ピラノ[3,2-c]キノリン-3-カルボン酸エチルは、抗腫瘍研究、太陽電池、抗菌研究、創薬、結晶工学、合成化学など、幅広い分野で大きな可能性を秘めています。その多面的な性質は、さらなる探求を促し、科学技術分野への潜在的な影響を強調しています。 🌟
特性
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRUADIQGFCSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2586597.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2586599.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)
![N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2586601.png)
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2586603.png)


![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2586608.png)
![N-(2,5-dimethoxyphenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2586610.png)
![6-hydroxy-2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-5-octyl-4(3H)-pyrimidinone](/img/structure/B2586613.png)


![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide](/img/structure/B2586620.png)
